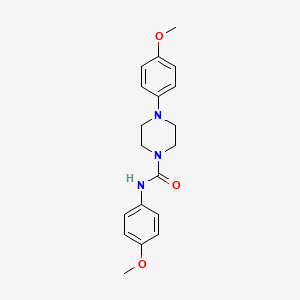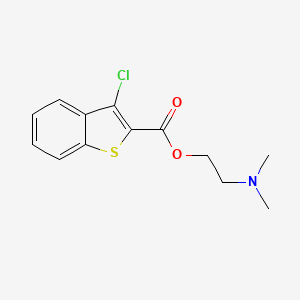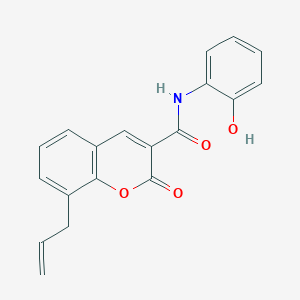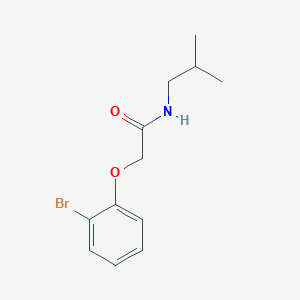![molecular formula C16H14N2O3S B5683548 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one, also known as MSB, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in various cellular processes. 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to inhibit the activity of certain kinases, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has also been shown to inhibit the activity of certain phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to have a range of biochemical and physiological effects, depending on the specific context in which it is used. In some studies, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. In other studies, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to inhibit inflammation and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent. 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has also been shown to affect the activity of certain neurotransmitters, suggesting its potential as a therapeutic agent for neurological disorders.
実験室実験の利点と制限
One advantage of using 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been shown to be stable under a range of conditions, making it a useful tool for studying various biochemical and physiological processes. However, one limitation of using 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers working with the compound.
将来の方向性
There are several future directions for research on 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one. One area of interest is the development of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the development of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one-based materials for use in various applications, such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one and its potential as a therapeutic agent for various diseases.
合成法
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one can be synthesized through a multistep process involving the reaction of 4-(methylsulfonyl)benzyl chloride with phthalic anhydride in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one in its pure form.
科学的研究の応用
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In material science, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been studied for its potential as a building block for the synthesis of functional materials. In organic synthesis, 2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one has been investigated for its potential as a starting material for the synthesis of other compounds.
特性
IUPAC Name |
2-[(4-methylsulfonylphenyl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22(20,21)14-8-6-12(7-9-14)11-18-16(19)15-5-3-2-4-13(15)10-17-18/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEOKDWNMYYTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chloro-4-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5683466.png)
![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)

![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenylpyrrolidin-2-one](/img/structure/B5683477.png)


![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683513.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5683519.png)
![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5683534.png)
![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)
